![molecular formula C21H20N2O3S B309155 N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B309155.png)
N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide, also known as MpsB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
科学的研究の応用
N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cell division. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and alleviate symptoms associated with inflammation. In neurological disorder research, this compound has been studied for its potential to modulate neurotransmitter release and improve cognitive function.
作用機序
The mechanism of action of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide involves its ability to bind to specific enzymes and modulate their activity. In cancer research, this compound has been found to bind to tubulin, a protein involved in cell division, and inhibit its polymerization, thereby preventing cell division. In inflammation research, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. In neurological disorder research, this compound has been found to modulate the activity of neurotransmitter receptors, thereby affecting neurotransmitter release and synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or receptor that it targets. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and alleviate symptoms associated with inflammation. In neurological disorder research, this compound has been found to improve cognitive function and modulate neurotransmitter release.
実験室実験の利点と制限
One advantage of using N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted modulation of their activity. Another advantage is its potential therapeutic applications in various diseases. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
For research on N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide include further exploration of its therapeutic potential in various diseases, identification of new targets for this compound, and development of more efficient synthesis methods. Additionally, research could focus on the potential side effects of this compound and ways to mitigate them. Overall, this compound shows promise as a potential therapeutic agent and warrants further investigation.
合成法
The synthesis of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials include 3-methylbenzoyl chloride, 2-methylbenzenesulfonamide, and potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The final product is obtained through purification using techniques such as column chromatography or recrystallization.
特性
分子式 |
C21H20N2O3S |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
N-(3-methylphenyl)-3-[(2-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H20N2O3S/c1-15-7-5-10-18(13-15)22-21(24)17-9-6-11-19(14-17)23-27(25,26)20-12-4-3-8-16(20)2/h3-14,23H,1-2H3,(H,22,24) |
InChIキー |
FAIQRNJAKYXMEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



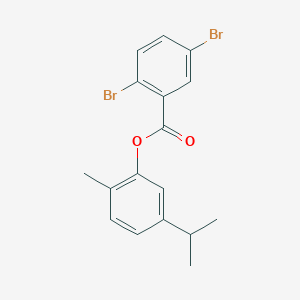
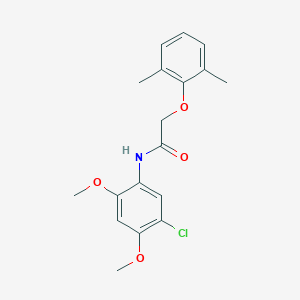
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309079.png)
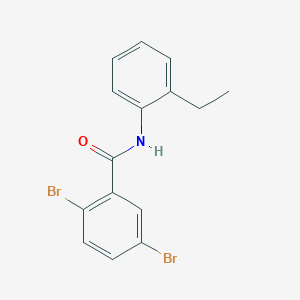
![2,5-dibromo-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B309084.png)

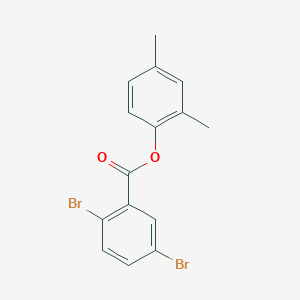
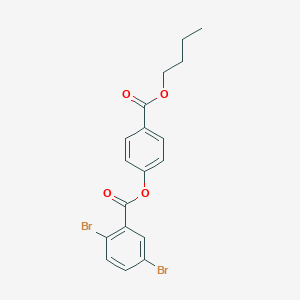

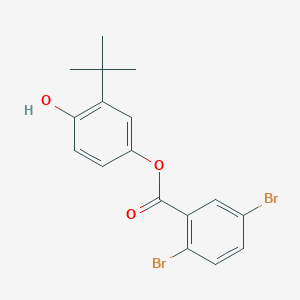
![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)
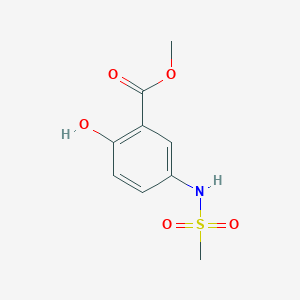
![Propyl 4-[(2-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309095.png)